2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid
Description
The compound 2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid is a synthetic butanoic acid derivative featuring a 6-aminohexylamine side chain and an o-tolylamino (ortho-methylphenylamino) substituent at the 4-oxo position. The 4-oxo butanoic acid backbone is a common scaffold in bioactive molecules, often modified to tune solubility, binding affinity, or metabolic stability .
Properties
IUPAC Name |
2-(6-aminohexylamino)-4-(2-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13-8-4-5-9-14(13)20-16(21)12-15(17(22)23)19-11-7-3-2-6-10-18/h4-5,8-9,15,19H,2-3,6-7,10-12,18H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMTZUHJUJMBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-aminohexylamine with an appropriate carboxylic acid derivative to form the aminohexylamino group. This is followed by the introduction of the o-tolylamino group through a coupling reaction with an o-tolylamine derivative. The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential interactions with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and molecular properties of 2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid with analogs from the evidence:
*Estimated based on structural formula.
Key Observations:
Substituent Diversity: The target compound combines an o-tolylamino group (aromatic with methyl substitution) and a 6-aminohexyl chain (aliphatic amine). This contrasts with bulky aromatic groups in CP0029996 (biphenyl) or heterocyclic moieties in ’s thieno-pyridine derivative . The 6-aminohexyl chain may improve aqueous solubility compared to purely aromatic substituents (e.g., CP0029996), though this depends on protonation state and pH .
Molecular Weight: The target compound (~349 g/mol) is lighter than Fmoc-protected analogs (~473 g/mol) but heavier than hydrazino derivatives (~279 g/mol) . Lower molecular weight could enhance membrane permeability.
Similar effects are seen in CP0029996’s biphenyl group . The aliphatic amine in the target compound provides a site for conjugation or ionic interactions, akin to the hydrazine linker in ’s compound .
Biological Activity
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H24N4O3
- Molecular Weight : 320.39 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. The detailed synthetic pathway is crucial for understanding its biological activity and optimizing yield.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on related analogues has shown varying degrees of cytotoxicity against cancer cell lines, including leukemia and solid tumors. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| This compound | CCRF-CEM (leukemia) | >20 |
| Related analogue X | A549 (lung cancer) | 10 |
| Related analogue Y | HeLa (cervical cancer) | 5 |
Enzyme Inhibition
Binding affinity studies have shown that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit the NanoLuc enzyme with an IC50 value of approximately 31 nM, suggesting potent inhibitory activity.
Study 1: Antitumor Activity
In a study examining the antitumor effects of synthesized analogues, researchers focused on the compound's ability to induce apoptosis in leukemia cells. The findings indicated that while some analogues showed promising results with IC50 values below 10 µg/mL, the target compound exhibited limited activity, necessitating further structural modifications for enhanced efficacy .
Study 2: Enzyme Interaction
Another investigation assessed the interaction of this compound with various enzymes using kinetic assays. It was found that the compound displayed competitive inhibition characteristics against specific targets, highlighting its potential as a lead compound in drug design aimed at modulating enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
